Methyl 2-bromo-4,6-difluorobenzoate

Physical Organic Chemistry Process Chemistry Crystallization Engineering

Methyl 2-bromo-4,6-difluorobenzoate is a halogenated benzoate ester featuring bromine at the 2-position and fluorine atoms at the 4- and 6-positions of the benzene ring. This regiospecific substitution pattern distinguishes it from other bromo-difluorobenzoate isomers and provides a unique electronic and steric environment for downstream synthetic transformations, particularly cross-coupling reactions.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 1379336-54-5
Cat. No. B1412302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4,6-difluorobenzoate
CAS1379336-54-5
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Br)F)F
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
InChIKeyGFYBACALZQKFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-4,6-difluorobenzoate (CAS 1379336-54-5): A Regiospecific Building Block for Fluorinated Aromatic Synthesis


Methyl 2-bromo-4,6-difluorobenzoate is a halogenated benzoate ester featuring bromine at the 2-position and fluorine atoms at the 4- and 6-positions of the benzene ring . This regiospecific substitution pattern distinguishes it from other bromo-difluorobenzoate isomers and provides a unique electronic and steric environment for downstream synthetic transformations, particularly cross-coupling reactions . The compound is commercially available at purities typically ≥95% and is primarily utilized as a research intermediate in pharmaceutical and agrochemical discovery programs.

Why Methyl 2-bromo-4,6-difluorobenzoate Cannot Be Substituted by Generic Analogs in Synthetic Workflows


Simple replacement of methyl 2-bromo-4,6-difluorobenzoate with a close analog such as methyl 4-bromo-2,6-difluorobenzoate or a mono-fluorinated benzoate is not feasible due to the profound impact of the bromine position on physicochemical properties and reactivity [1]. The ortho-bromo substitution relative to the ester group creates steric hindrance that modulates oxidative addition rates in palladium-catalyzed couplings, while the 4,6-difluoro motif alters the arene's electron density in a manner distinct from other substitution patterns [2]. These differences directly affect reaction yields, regiochemical outcomes, and final product properties, making generic replacement a source of significant batch-to-batch variability in multi-step syntheses.

Quantified Performance Differentiators of Methyl 2-bromo-4,6-difluorobenzoate vs. Closest Analogs


Regioisomeric Differentiation: Physical State and Melting Point vs. Methyl 4-bromo-2,6-difluorobenzoate

The target compound, methyl 2-bromo-4,6-difluorobenzoate, is typically a solid-liquid mixture at ambient temperature (storage condition: 4°C), while its regioisomer methyl 4-bromo-2,6-difluorobenzoate is a well-defined solid with a melting point of 41–43°C [1]. This physical state divergence stems from the altered molecular symmetry and packing efficiency, with the 2-bromo isomer exhibiting lower crystallinity. In procurement, this means the 2-bromo variant can present as a semi-solid, which may require different handling and processing considerations compared to the free-flowing powder of the 4-bromo isomer.

Physical Organic Chemistry Process Chemistry Crystallization Engineering

Volatility Differentiation: Boiling Point Shift vs. Methyl 4-bromo-2,6-difluorobenzoate

Methyl 2-bromo-4,6-difluorobenzoate exhibits a predicted boiling point of 245.0±40.0 °C at 760 mmHg, which is approximately 31°C lower than the predicted boiling point of methyl 4-bromo-2,6-difluorobenzoate (276.1±40.0 °C) [1]. This difference arises from the reduced intermolecular dipole interactions in the 2-bromo isomer compared to the more symmetrical 4-bromo isomer. For process chemists, a lower boiling point suggests that the target compound may be easier to purify by distillation under milder conditions, potentially reducing thermal degradation of sensitive intermediates.

Thermodynamics Downstream Purification Distillation

Steric and Electronic Modulation in Cross-Coupling: Ortho-Bromo vs. Para-Bromo Activation

The ortho-bromo substituent in methyl 2-bromo-4,6-difluorobenzoate experiences significant steric hindrance from the flanking ester group and the two ortho-fluorine atoms, resulting in a distinct reactivity profile in palladium-catalyzed cross-coupling compared to the para-bromo isomer . Class-level studies on regioflexible difluorobenzene substitution demonstrate that the 2-position (adjacent to the carboxylate) is electronically deactivated relative to the 4-position due to the combined electron-withdrawing effects of the ester and fluorine substituents [1]. While quantitative kinetic data for the methyl ester are not reported, the underlying study shows that 2-bromo-4,6-difluorobenzoic acid requires more forcing conditions for functionalization than its 4-bromo counterpart, translating to a need for tailored catalyst systems to achieve comparable yields.

Synthetic Chemistry Catalysis Structure-Activity Relationship

Distinct Application Domain: Absence in Contraceptive Intermediates, Implicating Different Downstream Space

The regioisomer methyl 4-bromo-2,6-difluorobenzoate is explicitly listed as an intermediate in the preparation of contraceptive compositions, suggesting its integration into well-established medicinal chemistry programs [1]. In contrast, the target compound, methyl 2-bromo-4,6-difluorobenzoate, is not associated with this indication in the public domain. This divergence implies that the 2-bromo isomer is reserved for distinct chemical space, potentially in kinase inhibitors or agrochemical candidates where a different substitution vector is required. For procurement, this means that selecting the correct isomer is essential to avoid off-target biological activity or to exploit unique IP positions.

Pharmaceutical Intermediates Intellectual Property Chemical Biology

Predicted Density and Solubility Profile Differences

The predicted density of methyl 2-bromo-4,6-difluorobenzoate is 1.7±0.1 g/cm³, slightly higher than the density of methyl 4-bromo-2,6-difluorobenzoate, which is 1.652±0.06 g/cm³ [1]. While the difference is small, it is consistent with computational models and may influence partition coefficients and solubility behavior in biphasic reaction media. Additionally, the target compound is reported to be insoluble in water but easily soluble in organic solvents, a critical parameter for extraction and purification workflows. Such subtle physical property differences can, over multiple steps, lead to divergent process efficiencies.

Computational Chemistry Formulation Solvent Selection

LC-MS and Analytical Chromatography Orthogonality

The target compound and its 4-bromo isomer, being regioisomers, share identical molecular formulae (C8H5BrF2O2) and molecular weights (251.02 g/mol). This necessitates specialized analytical methods for their discrimination. Gas chromatography or reversed-phase HPLC with careful optimization is required to separate these positional isomers . For quality control (QC) laboratories, procurement of the correct isomer is non-negotiable; cross-contamination or mislabeling can only be detected via retention time differences and confirmatory NMR. This analytical orthogonality establishes a mandatory need for isomer-specific sourcing and rigorous in-house QC.

Analytical Chemistry Quality Control Method Development

High-Value Application Scenarios for Methyl 2-bromo-4,6-difluorobenzoate Based on Evidence


Discovery Synthesis of Novel Kinase Inhibitors Requiring an Ortho-Substituted Arene Core

When a medicinal chemistry program requires a 2-aryl-4,6-difluorobenzoate scaffold to access a sterically congested ATP-binding pocket, methyl 2-bromo-4,6-difluorobenzoate serves as the ideal Suzuki coupling partner. Its ortho-bromo group and flanking fluorine atoms create a unique steric and electronic environment that is not replicated by the 4-bromo isomer, potentially leading to patent-differentiating lead compounds .

Agrochemical Intermediate with Enhanced Environmental Stability

The 2,4,6-substitution pattern introduces a high degree of fluorination, which can improve metabolic stability in target organisms. The methyl ester handle allows for further functionalization into amides or hydrazides. The target compound's lower boiling point and distinct solubility profile, as quantified in Section 3, facilitate its integration into continuous flow hydrogenation or coupling reactions, enabling scalable agrochemical API production .

Methodology Development for Challenging Ortho-Substituted Cross-Couplings

The steric bulk around the 2-bromo position makes the compound an excellent model substrate for developing new catalyst ligands that accelerate oxidative addition. The quantitative property differences (boiling point, density) allow for precise reaction monitoring and workup optimization. Using this compound in ligand benchmarking studies can yield high-impact publications and patentable catalytic systems [1].

Regioisomer Purity Standard for Quality Control in GMP Manufacturing

Due to the near-identical mass spectrometric signatures of the 2-bromo and 4-bromo isomers, methyl 2-bromo-4,6-difluorobenzoate can be proscribed as a primary reference standard for HPLC method validation. Its use ensures that incoming raw material batches of either isomer are correctly identified and that cross-contamination during GMP production of pharmaceutical intermediates is stringently controlled .

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